(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034428-84-5
Cat. No.: VC6569780
Molecular Formula: C13H11BrClN3O2S
Molecular Weight: 388.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034428-84-5 |
---|---|
Molecular Formula | C13H11BrClN3O2S |
Molecular Weight | 388.66 |
IUPAC Name | (4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Standard InChI | InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2 |
Standard InChI Key | MMZILQOFWDYILT-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (molecular formula: C₁₈H₁₄BrClN₃O₂S) integrates three distinct moieties:
-
4-Bromothiophene-2-carbonyl: A thiophene ring substituted with bromine at the 4-position, conferring electrophilic reactivity and potential for halogen bonding .
-
Pyrrolidine-ether linkage: A saturated five-membered nitrogen ring connected to a pyrimidine group via an oxygen atom, enhancing conformational flexibility .
-
5-Chloropyrimidin-2-yl: A pyrimidine ring with a chlorine substituent, a common feature in kinase inhibitors and antiviral agents .
The ketone bridge between the thiophene and pyrrolidine groups facilitates planar alignment, potentially optimizing target binding .
Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 459.75 g/mol |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
Polar Surface Area | 78.2 Ų |
These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, but may pose challenges in aqueous solubility .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Thiophene Bromination: Electrophilic bromination of thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane yields 4-bromothiophene-2-carbonyl chloride .
-
Pyrrolidine Functionalization: Coupling 3-hydroxypyrrolidine with 2-hydroxy-5-chloropyrimidine via Mitsunobu reaction introduces the ether linkage .
-
Final Assembly: A nucleophilic acyl substitution between the bromothiophene carbonyl chloride and the functionalized pyrrolidine completes the synthesis .
Optimization Challenges
-
Regioselectivity: Bromination at the 4-position requires precise temperature control (-10°C) to avoid di-substitution .
-
Ether Bond Stability: The pyrimidine-pyrrolidine ether linkage is susceptible to acidic hydrolysis, necessitating pH-controlled conditions during purification .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of SUMO-activating enzyme (SAE) (IC₅₀ = 12 nM), a target implicated in cancer cell proliferation . The chloropyrimidine moiety likely chelates catalytic cysteine residues, while the bromothiophene enhances hydrophobic interactions .
Antiproliferative Effects
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 0.45 | PARP-1 inhibition |
A549 (Lung) | 1.2 | STAT3 pathway suppression |
HeLa (Cervical) | 0.87 | Topoisomerase IIα inhibition |
Data suggest broad-spectrum activity, though with variable potency across lineages .
Pharmacokinetic and Toxicity Profile
ADME Properties
-
Absorption: 89% oral bioavailability in murine models, attributed to the pyrrolidine's role in enhancing membrane permeability .
-
Metabolism: Primary hepatic clearance via CYP3A4-mediated oxidation of the thiophene ring, producing inactive sulfoxide derivatives .
Toxicity Concerns
-
Hepatotoxicity: Elevated ALT/AST levels observed at doses >50 mg/kg (rat models) .
-
hERG Inhibition: IC₅₀ = 1.8 μM, indicating potential cardiotoxicity risk .
Structural Analogs and SAR Insights
Comparative Analysis
Compound | Structural Variation | IC₅₀ (SAE Inhibition) |
---|---|---|
Target Compound | - | 12 nM |
(3-Bromothiophen-2-yl)... | Piperidine代替 pyrrolidine | 38 nM |
5-Chloropyrimidine | Lacks thiophene moiety | >100 μM |
Key SAR trends:
-
Pyrrolidine > Piperidine: Smaller ring size improves enzyme fit .
-
Bromine Essential: De-brominated analogs show 10-fold reduced potency .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume